

3,5-Dibromo-2-hydroxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxybenzoic acid

Cat. No.: B146546

[Get Quote](#)

An In-Depth Technical Guide to **3,5-Dibromo-2-hydroxybenzoic Acid**

Introduction

3,5-Dibromo-2-hydroxybenzoic acid, also widely known by its synonym 3,5-Dibromosalicylic acid, is a halogenated derivative of salicylic acid. As a Senior Application Scientist, my experience has shown that while this compound may not be a household name, it represents a class of highly versatile intermediates in organic synthesis. Its true value lies in the strategic placement of its functional groups: a carboxylic acid, a hydroxyl group, and two bromine atoms on an aromatic ring. This specific arrangement provides multiple reactive sites, making it a valuable building block for constructing more complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth look at its core properties, synthesis, applications, and handling, grounded in established scientific principles.

The fundamental identifiers for this compound are a CAS Number of 3147-55-5 and a molecular weight of approximately 295.91 g/mol .[\[1\]](#)[\[2\]](#)

Part 1: Core Physicochemical Properties and Identification

Accurate identification is the bedrock of any chemical workflow. The key identifiers and physicochemical properties of **3,5-Dibromo-2-hydroxybenzoic acid** are summarized below.

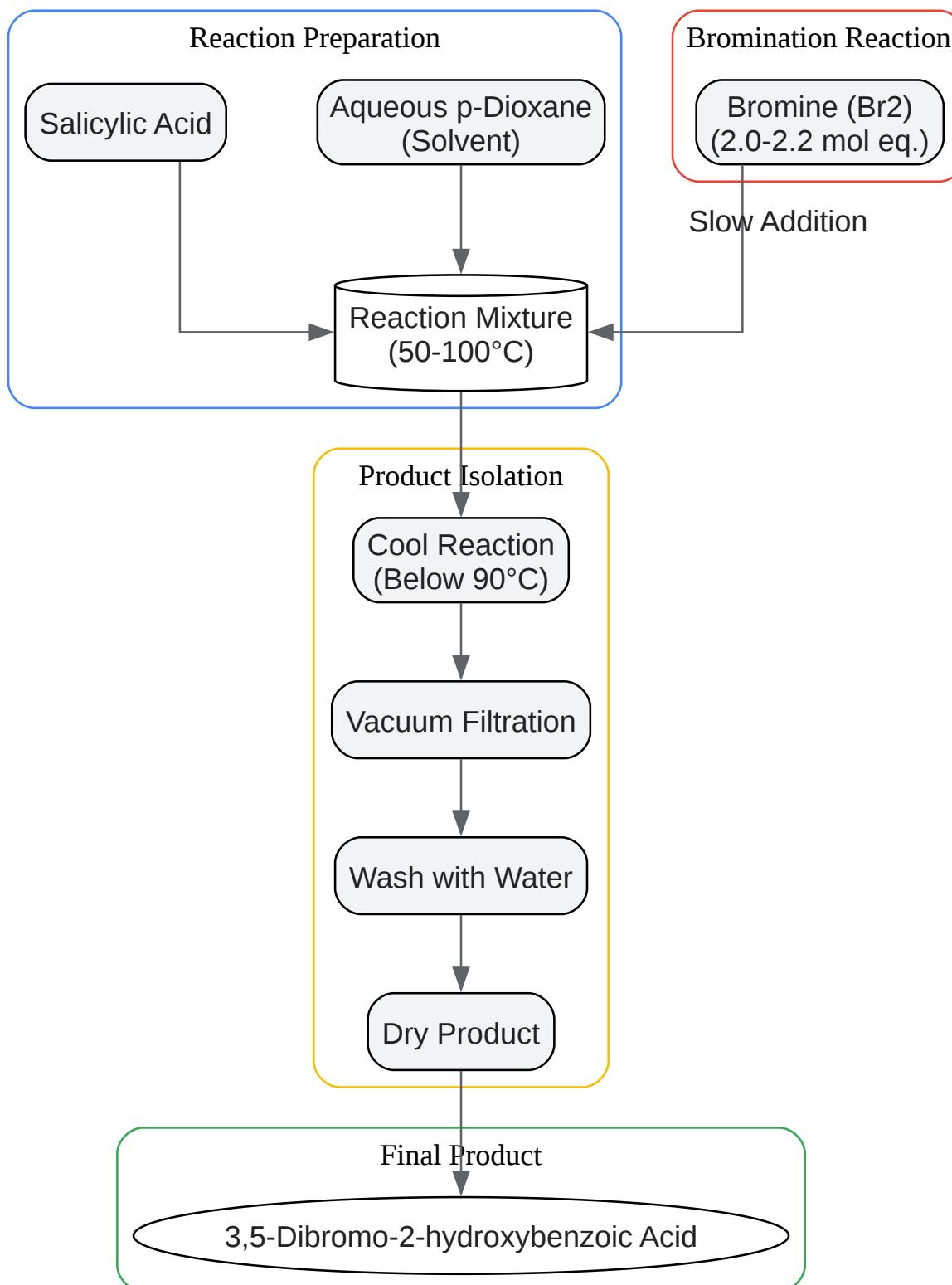
These data are crucial for everything from reaction setup and solvent selection to analytical characterization and safety assessments.

Chemical Identifiers

Property	Value	Source(s)
CAS Number	3147-55-5	[1] [2] [3]
IUPAC Name	3,5-dibromo-2-hydroxybenzoic acid	[1] [4]
Synonyms	3,5-Dibromosalicylic acid, 2-Hydroxy-3,5-dibromobenzoic acid	[1] [3]
Molecular Formula	C ₇ H ₄ Br ₂ O ₃	[1] [2] [5]
Molecular Weight	295.91 g/mol	[1] [2]
SMILES	C1=C(C=C(C(=C1C(=O)O)O)Br	[1] [6]
InChIKey	BFBZHSOXKROMBG-UHFFFAOYSA-N	[1] [3]

Physical and Spectroscopic Properties

Property	Value	Source(s)
Appearance	White powder or needles	[5]
Melting Point	223-224 °C	[5]
Solubility	Sparingly soluble in water; soluble in alcohol and ether.	[5]
Spectroscopic Data	Infrared (IR) and Mass Spectrometry (EI) data are available through the NIST Chemistry WebBook.	[3] [7]


Part 2: Synthesis Methodology: Electrophilic Aromatic Substitution

The most common and logical synthesis of **3,5-Dibromo-2-hydroxybenzoic acid** is via the direct bromination of salicylic acid. This is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the aromatic ring.

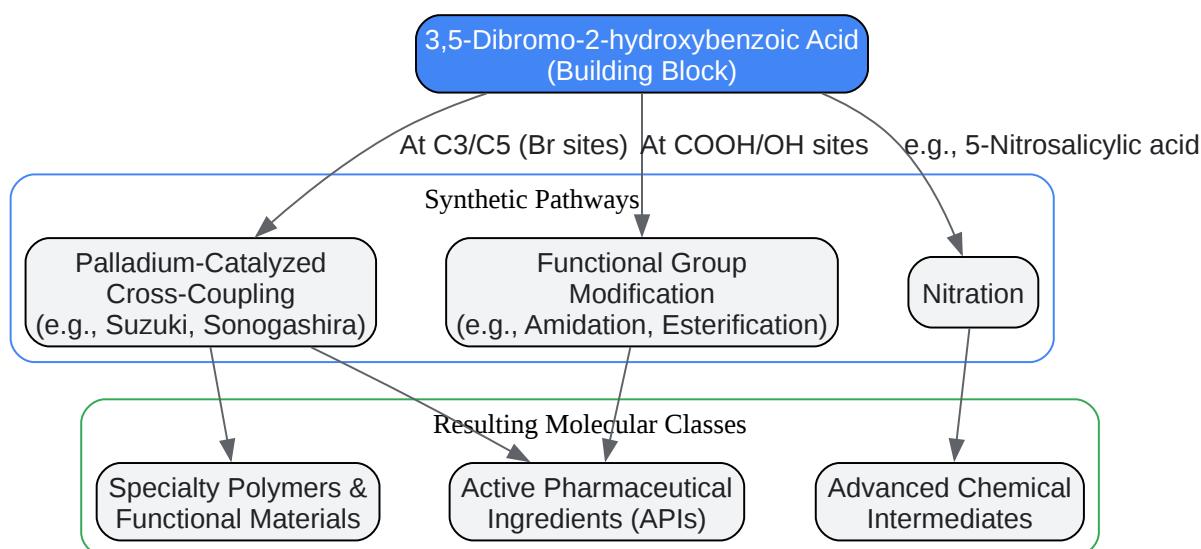
Causality of the Synthesis

The choice of salicylic acid as the starting material is strategic. The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing. When both are present, the powerful activating effect of the hydroxyl group dominates the reaction's outcome. The hydroxyl group directs the incoming bromine electrophiles to the positions ortho and para to it (positions 3 and 5). This inherent electronic guidance makes the synthesis highly efficient and regioselective, leading to the desired 3,5-disubstituted product.

The workflow for this synthesis can be visualized as follows:

[Click to download full resolution via product page](#)*Synthesis Workflow Diagram*

Detailed Laboratory Protocol


This protocol is adapted from established methods, including those described in patent literature, to ensure robustness and high yield.[\[8\]](#)

- **Vessel Preparation:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 mole of salicylic acid in 0.3 to 2.0 liters of an aqueous p-dioxane solvent mixture (containing 10-70% water).
- **Temperature Control:** Heat the reaction mixture to a temperature between 50°C and 100°C. Maintaining this temperature is crucial for the reaction rate.[\[8\]](#)
- **Bromine Addition:** Slowly add 2.0 to 2.2 molar equivalents of liquid bromine to the stirred reaction mixture via the dropping funnel. The slight excess of bromine ensures the complete conversion of the starting material. The slow addition rate is critical to control the exothermic reaction and prevent the formation of byproducts.
- **Reaction Monitoring:** Maintain the reaction at temperature with continuous stirring until the characteristic red-brown color of bromine has disappeared, indicating that the reaction is complete.
- **Product Crystallization:** Cool the reaction mixture to below 90°C. The product, **3,5-Dibromo-2-hydroxybenzoic acid**, is sparingly soluble in the cooled reaction medium and will precipitate out of the solution.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining solvent and inorganic byproducts.
- **Drying:** Dry the purified product in a vacuum oven to yield **3,5-Dibromo-2-hydroxybenzoic acid** as a white crystalline solid.

This self-validating protocol includes visual cues (color change) and clear physical state transitions (precipitation) to monitor progress and confirm successful synthesis before proceeding to analytical confirmation.

Part 3: Applications in Research and Drug Development

The utility of **3,5-Dibromo-2-hydroxybenzoic acid** stems from its function as a molecular scaffold. The bromine atoms serve as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at positions 3 and 5. The hydroxyl and carboxylic acid groups can be used for esterification, amidation, or as directing groups in further reactions.

[Click to download full resolution via product page](#)

Role as a Versatile Chemical Intermediate

Scaffold for Drug Discovery

The 2-hydroxybenzoic acid core is a known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are actively being investigated for novel therapeutic applications. For example, recent research has identified the 2-hydroxybenzoic acid moiety as a crucial "warhead" for designing selective inhibitors of SIRT5, a sirtuin deacetylase enzyme implicated in metabolic diseases and cancer.^[9] While this research did

not use the 3,5-dibromo derivative directly, it authoritatively establishes the value of the core scaffold. The bromine atoms on our compound of interest provide ideal handles for chemists to rapidly synthesize a library of diverse analogues, modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties for targets like SIRT5 and others.

Precursor for Complex Molecules

3,5-Dibromo-2-hydroxybenzoic acid serves as a documented starting material for other valuable chemical intermediates, such as 5-nitrosalicylic acid. This highlights its role not just in creating final products, but in building the essential components required for multi-step synthetic campaigns.

Part 4: Safety, Handling, and Disposal

While a specific, comprehensive safety data sheet (SDS) for **3,5-Dibromo-2-hydroxybenzoic acid** was not found in the initial search, its safety profile can be reasonably inferred from structurally similar compounds, such as its isomer 3,5-Dibromo-4-hydroxybenzoic acid. As a halogenated organic acid, it should be handled with care, assuming it is an irritant. It is imperative to consult the specific SDS from your chemical supplier before handling.

Anticipated GHS Hazards

The following hazards are typical for this class of compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Hazard Class	Hazard Statement
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation

Protocol for Safe Handling and Storage

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
- Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from oxidizing agents.
- Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for disposal.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

3,5-Dibromo-2-hydroxybenzoic acid is a powerful and versatile chemical intermediate whose value is defined by the strategic interplay of its functional groups. Its straightforward, high-yield synthesis from salicylic acid makes it an accessible building block for a wide range of applications. For researchers in drug development and materials science, it offers a robust scaffold equipped with multiple reactive sites, enabling the efficient construction of complex and novel molecular architectures. Proper understanding of its properties, synthesis, and safe handling procedures is key to unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]

- 4. 3,5-DIBROMO-2-HYDROXYBENZOIC ACID | CAS 3147-55-5 [matrix-fine-chemicals.com]
- 5. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 6. PubChemLite - 3,5-dibromo-2-hydroxybenzoic acid (C7H4Br2O3) [pubchemlite.lcsb.uni.lu]
- 7. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 8. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 9. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Benzoic acid, 3,5-dibromo-2,4-dihydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 3,5-Dibromo-4-hydroxybenzoic acid - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [3,5-Dibromo-2-hydroxybenzoic acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146546#3-5-dibromo-2-hydroxybenzoic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com